molecular formula C16H25N2NaO5S B1662319 Cilastatin sodium CAS No. 81129-83-1

Cilastatin sodium

Cat. No.: B1662319
CAS No.: 81129-83-1
M. Wt: 380.4 g/mol
InChI Key: QXPBTTUOVWMPJN-QBNHLFMHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cilastatin sodium primarily targets the human enzyme renal dehydropeptidase-I . This enzyme is found in the kidney and is responsible for the metabolism of thienamycin beta-lactam antibiotics .

Mode of Action

This compound acts as an inhibitor of renal dehydropeptidase-I . The antibiotic imipenem is one such antibiotic that is hydrolyzed by dehydropeptidase-I . Therefore, cilastatin is used in combination with imipenem to prevent its metabolism . This allows the antibiotic to be more effective by changing the pharmacokinetics involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting renal dehydropeptidase-I, cilastatin prevents the degradation of these antibiotics, thereby prolonging their antibacterial effect . Additionally, the enzyme is also responsible for the conversion of leukotriene D4 to leukotriene E4 .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to its role in preventing the metabolism of imipenem . By inhibiting renal dehydropeptidase-I, cilastatin increases the renal clearance of imipenem, likely due to the increased concentration of the parent drug .

Result of Action

The result of this compound’s action is the prolonged antibacterial effect of imipenem . By preventing the metabolism of imipenem, cilastatin allows the antibiotic to remain active for a longer period, thereby enhancing its efficacy .

Action Environment

The action of this compound is influenced by the environment within the human body, particularly the kidneys where renal dehydropeptidase-I is located . The effectiveness of cilastatin can therefore be influenced by factors that affect kidney function.

Biochemical Analysis

Biochemical Properties

Cilastatin sodium plays a crucial role in biochemical reactions by inhibiting the renal enzyme dehydropeptidase I. This inhibition prevents the degradation of the broad-spectrum antibiotic imipenem, thereby enhancing its efficacy. This compound also interacts with some bacterial zinc-containing β-lactamases, inhibiting their activity and thus contributing to the suppression of bacterial metabolism . These interactions are essential for maintaining the stability and effectiveness of imipenem in treating bacterial infections.

Cellular Effects

This compound influences various types of cells and cellular processes. By inhibiting dehydropeptidase I, it prevents the hydrolysis of imipenem in the kidneys, allowing the antibiotic to exert its bactericidal effects more effectively. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that imipenem remains active within the body for a longer duration . The presence of this compound can also affect the expression of genes related to antibiotic resistance in bacteria, thereby enhancing the overall efficacy of the antibiotic treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dehydropeptidase I and bacterial zinc-containing β-lactamases. By binding to the active site of dehydropeptidase I, this compound inhibits the enzyme’s activity, preventing the degradation of imipenem. This inhibition allows imipenem to remain active and exert its bactericidal effects. Additionally, this compound’s interaction with bacterial zinc-containing β-lactamases inhibits their activity, further enhancing the efficacy of imipenem . These binding interactions are crucial for the compound’s role in enhancing antibiotic treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, typically between 2-8°C . Its stability and efficacy can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can maintain its inhibitory effects on dehydropeptidase I and bacterial zinc-containing β-lactamases over extended periods, ensuring the sustained efficacy of imipenem in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits dehydropeptidase I, enhancing the efficacy of imipenem without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including nephrotoxicity and hepatotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of dehydropeptidase I and bacterial zinc-containing β-lactamases. By inhibiting these enzymes, this compound affects the metabolic flux and metabolite levels associated with the degradation of imipenem . This inhibition ensures that imipenem remains active within the body, enhancing its bactericidal effects and improving the overall efficacy of the antibiotic treatment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in the kidneys, where it exerts its inhibitory effects on dehydropeptidase I . The compound’s distribution within the body is crucial for maintaining the stability and efficacy of imipenem, ensuring that the antibiotic remains active and effective in treating bacterial infections.

Subcellular Localization

The subcellular localization of this compound is primarily within the renal cells, where it inhibits dehydropeptidase I. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles within the cells . The compound’s activity and function are closely linked to its subcellular localization, ensuring that it effectively inhibits dehydropeptidase I and enhances the efficacy of imipenem.

Chemical Reactions Analysis

Types of Reactions: Cilastatin undergoes various chemical reactions, including oxidation and hydrolysis. The compound is stable under normal conditions but can be susceptible to degradation in the presence of oxygen and moisture .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cilastatin include microbial esterases, organic solvents like isooctane, and crystallization agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure high enantioselectivity and yield.

Major Products Formed: The major product formed from the synthesis of cilastatin is cilastatin sodium, which is used in combination with imipenem to enhance its antibacterial activity .

Comparison with Similar Compounds

Properties

Key on ui mechanism of action

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem.

CAS No.

81129-83-1

Molecular Formula

C16H25N2NaO5S

Molecular Weight

380.4 g/mol

IUPAC Name

sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate

InChI

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1

InChI Key

QXPBTTUOVWMPJN-QBNHLFMHSA-M

SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+]

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+]

Key on ui other cas no.

81129-83-1

physical_description

Solid

Pictograms

Irritant

Related CAS

82009-34-5 (Parent)

solubility

1.00e-01 g/L

Synonyms

Cilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilastatin sodium
Reactant of Route 2
Reactant of Route 2
Cilastatin sodium
Reactant of Route 3
Reactant of Route 3
Cilastatin sodium
Reactant of Route 4
Cilastatin sodium
Reactant of Route 5
Reactant of Route 5
Cilastatin sodium
Reactant of Route 6
Reactant of Route 6
Cilastatin sodium
Customer
Q & A

Q1: What is Cilastatin Sodium and what is its primary function?

A1: this compound is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []

Q2: How does this compound interact with its target, dehydropeptidase-I?

A2: this compound binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of this compound. [, , , ]

Q5: How does this compound affect the pharmacokinetics of Imipenem?

A5: Co-administration of this compound with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with this compound at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by this compound in the kidneys. []

Q6: Are there any compatibility issues when administering this compound with Imipenem and other intravenous solutions?

A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and this compound, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While this compound itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]

Q7: Are there any known instances of bacterial resistance to Imipenem and this compound?

A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and this compound. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and this compound. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.